2',3',5'-Trideoxyadenosine
描述
Historical Context of Nucleoside Analog Discovery and Early Research
The journey into nucleoside analog research began with the recognition that even minor structural modifications to natural nucleosides could lead to profound biological effects. nih.gov Early investigations, dating back to the mid-20th century, laid the groundwork for a field that would eventually produce life-saving therapies. wikipedia.org
Initially, synthetic nucleoside analogs were developed to understand the intricate processes of nucleic acid metabolism and function. nih.govrsc.org Over time, they evolved into sophisticated molecular probes, allowing researchers to dissect enzymatic mechanisms and cellular pathways with remarkable precision. cancer.govscispace.com The ability to strategically place these analogs within DNA or RNA sequences has provided invaluable insights into DNA-protein interactions and other fundamental biological processes. cancer.gov
A significant breakthrough in the field was the investigation of 2',3'-dideoxynucleosides in the 1960s and 1970s, even before the discovery of human retroviruses. psu.edu These compounds, which lack the hydroxyl groups at both the 2' and 3' positions of the ribose sugar, were found to act as chain terminators during DNA synthesis. wikipedia.org This discovery was pivotal and later formed the basis for the development of the first anti-HIV drugs, such as zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC). nih.govpnas.org
Rationale for Investigating Deoxygenated Nucleoside Structures
The systematic removal of hydroxyl groups from the ribose or deoxyribose sugar of a nucleoside is a key strategy in medicinal chemistry. wikipedia.orgbeilstein-journals.org This approach is driven by the understanding that the sugar moiety plays a crucial role in the biological activity and metabolic stability of nucleoside analogs. beilstein-journals.orgresearchgate.net
Structure
2D Structure
3D Structure
属性
IUPAC Name |
9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPXRNUZVTTON-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216320 | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-70-0 | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006612700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',5'-Trideoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',5'-TRIDEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XPX901BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 ,3 ,5 Trideoxyadenosine and Its Analogs
Established Synthetic Routes to 2',3',5'-Trideoxyadenosine from 2'-Deoxyadenosine (B1664071)
The synthesis of this compound from the more readily available 2'-deoxyadenosine has been a subject of chemical research for decades. An early and notable synthesis was reported by Robins, McCarthy, and Robins in 1966. nih.govacs.org Their work laid a foundation for subsequent developments in the field of dideoxy- and trideoxy-nucleosides.
A common strategy involves the initial protection of the 5'-hydroxyl group of 2'-deoxyadenosine. This is followed by the deoxygenation of the 3'-hydroxyl group. One established method for this deoxygenation is the Barton-McCombie reaction, which proceeds through a thiocarbonyl derivative. mdpi.comnih.gov The final step involves the deoxygenation of the 5'-position, which can be achieved through various reductive methods after converting the hydroxyl group into a good leaving group, such as a halide.
Chemical Strategies for Deoxygenation at 2', 3', and 5' Positions
The simultaneous or sequential removal of hydroxyl groups at the 2', 3', and 5' positions of a nucleoside is a significant chemical challenge due to the similar reactivity of these groups. rsc.org A variety of chemical strategies have been developed to achieve this transformation with control and efficiency.
Radical-based deoxygenation reactions are prominent in this field. The Barton-McCombie deoxygenation, for instance, involves the formation of a thiocarbonyl derivative of the hydroxyl group, which is then treated with a radical initiator and a hydrogen atom donor like tributyltin hydride. nih.govgoogle.com While effective, the toxicity of tin reagents has prompted the development of alternative, more environmentally benign reducing agents. nih.gov
Another approach involves the formation of unsaturated nucleosides as intermediates. For example, the elimination of vicinal dimesylates or diols can yield a 2',3'-didehydro-2',3'-dideoxynucleoside. mdpi.comresearchgate.net Subsequent hydrogenation of the double bond then affords the 2',3'-dideoxy derivative. mdpi.comfiu.edu Similar strategies can be applied to achieve deoxygenation at the 5'-position.
Synthesis of Modified this compound Derivatives
The synthesis of modified analogs of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. These modifications often involve the introduction of different functional groups at various positions of the sugar or the base.
Preparation of Diamino-2',3',5'-Trideoxyadenosine Analogs
The introduction of amino groups into the sugar moiety of nucleosides can significantly impact their biological properties. The synthesis of 3',5'-diamino-2',3',5'-trideoxyadenosine has been described as a challenging but important endeavor. uniovi.es A common synthetic route starts from a suitably protected 2'-deoxynucleoside. The hydroxyl groups at the 3' and 5' positions are typically converted into good leaving groups, such as mesylates or tosylates. These are then displaced by an azide (B81097) nucleophile, followed by reduction of the azido (B1232118) groups to the corresponding amines. fiu.eduuniovi.es For instance, treatment of a 5'-chloro derivative with sodium azide can introduce the azido group at the 5'-position, which is then hydrogenolyzed to the amine. fiu.edu
Exploration of Protecting Group Chemistries in Trideoxynucleoside Synthesis
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound and its analogs. organic-chemistry.org Given the multiple reactive functional groups on the nucleoside (hydroxyl groups on the sugar and the exocyclic amino group on the adenine (B156593) base), a carefully planned protecting group strategy is essential to achieve regioselectivity. organic-chemistry.orglibretexts.org
Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., TBDMS, TIPS), which offer varying degrees of stability and can be selectively removed under specific conditions. libretexts.orgharvard.edu For the protection of the 5'-hydroxyl group, the dimethoxytrityl (DMT) group is widely used, particularly in oligonucleotide synthesis, due to its lability under mild acidic conditions. libretexts.org The amino group of adenine is often protected with an acyl group, such as a benzoyl (Bz) group, which can be removed by basic hydrolysis. libretexts.orgnih.gov The choice of protecting groups must be compatible with the reaction conditions of subsequent steps, including the often harsh conditions of deoxygenation reactions. organic-chemistry.org
| Protecting Group | Functional Group Protected | Common Removal Conditions | Reference |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Acid or fluoride (B91410) ion | libretexts.org |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Weak acid | libretexts.org |
| Benzoyl (Bz) | Amino (Adenine) | Base (e.g., ammonia, methylamine) | libretexts.org |
| Acetyl (Ac) | Hydroxyl | Acid or base | libretexts.org |
Stereoselective Synthetic Approaches for Deoxyfuranose Glycals
Deoxyfuranose glycals are versatile intermediates in the synthesis of deoxynucleosides. These are unsaturated sugar derivatives that can be stereoselectively glycosylated with a nucleobase. acs.orgdiva-portal.org The stereochemical outcome of the glycosylation reaction is a critical aspect, with the goal often being the formation of the natural β-anomer.
Various methods have been developed to control the stereoselectivity of glycosylation reactions involving deoxyfuranose glycals. These can include the use of specific catalysts, such as Lewis acids, and the influence of protecting groups on the glycal donor. diva-portal.org Molybdenum-catalyzed alkynol cycloisomerization followed by stereoselective glycosylation of the resulting deoxyfuranose glycals represents one such advanced strategy. figshare.com The development of direct, stereoselective methods for the synthesis of deoxyglycosides from glycals continues to be an active area of research. chemrxiv.org
Biocatalytic Approaches in Nucleoside Analog Synthesis (Relevant Methodologies)
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of nucleoside analogs. tandfonline.comacs.org Enzymes offer high stereo- and regioselectivity, often obviating the need for complex protection and deprotection steps. mdpi.com
Nucleoside phosphorylases (NPs) are a key class of enzymes used in biocatalytic nucleoside synthesis. tandfonline.commdpi.com They catalyze the reversible phosphorolysis of a nucleoside to its corresponding sugar-1-phosphate and nucleobase. This process can be exploited in a "one-pot" transglycosylation reaction where a sugar donor (a readily available nucleoside) is reacted with a target nucleobase in the presence of an NP to generate a new nucleoside analog. mdpi.comnih.gov
Other enzymes, such as nucleoside 2'-deoxyribosyltransferases (NDTs), also catalyze the transfer of a deoxyribose moiety from a donor nucleoside to an acceptor nucleobase. nih.govrsc.org While the direct biocatalytic synthesis of a trideoxy nucleoside like this compound is less common, the enzymatic methodologies developed for the synthesis of other deoxynucleoside analogs provide a foundation for future chemoenzymatic routes. These approaches often combine the strengths of both chemical and enzymatic steps to achieve efficient and selective syntheses. tandfonline.com
| Enzyme Class | Reaction Catalyzed | Application in Nucleoside Analog Synthesis | Reference |
| Nucleoside Phosphorylases (NPs) | Reversible phosphorolysis of nucleosides | Transglycosylation reactions to synthesize new nucleosides from different bases. | tandfonline.commdpi.com |
| Nucleoside 2'-Deoxyribosyltransferases (NDTs) | Transfer of a deoxyribose moiety | Synthesis of deoxyribonucleoside analogs via base exchange. | nih.govrsc.org |
| Ribokinases (RK) & Phosphopentomutases (PPM) | Phosphorylation and isomerization of ribose | Part of enzymatic cascades for de novo synthesis of nucleoside analogs. | acs.org |
Molecular and Cellular Mechanisms: Insights from 2 ,3 ,5 Trideoxyadenosine
Interaction with Cellular Kinases and Phosphorylation Pathways
The biological activity of most nucleoside analogs is contingent upon their metabolic activation within the host cell, a process predominantly carried out by cellular kinases. This multi-step phosphorylation cascade converts the nucleoside prodrug into its active nucleoside triphosphate form. medchemexpress.comnih.gov
Nucleoside analogs, upon entering a cell, are recognized by a group of enzymes known as the cellular salvage pathway, which can phosphorylate them. medchemexpress.com Deoxycytidine kinase (dCK), for instance, is a key enzyme in the salvage of deoxyribonucleosides and is responsible for the initial phosphorylation of many anticancer and antiviral nucleoside analog prodrugs. medchemexpress.comnih.gov Following the initial monophosphorylation, other cellular kinases, such as adenylate kinase, catalyze the subsequent phosphorylation steps to yield the diphosphate (B83284) and ultimately the active triphosphate derivative. medchemexpress.comsigmaaldrich.com This conversion to the 5'-triphosphate form is a critical prerequisite for the analog to be recognized as a substrate by enzymes such as DNA polymerases. nih.govnih.gov The efficiency of this phosphorylation process can vary significantly between different analogs and cell types, often determining the potency of the drug. nih.gov
The molecular structure of 2',3',5'-Trideoxyadenosine fundamentally precludes its activation via the standard cellular phosphorylation pathway. The initial and rate-limiting step in the activation of nucleosides is the addition of a phosphate (B84403) group to the 5'-hydroxyl (-OH) group of the sugar ring to form a nucleoside-5'-monophosphate. medchemexpress.comnih.gov In this compound, the 5' position lacks this essential hydroxyl group—it is deoxygenated. Without the 5'-OH group, cellular kinases cannot catalyze the formation of the necessary phosphodiester bond. Consequently, this compound cannot be converted to its monophosphate, diphosphate, or triphosphate form. This inability to be triphosphorylated means it cannot serve as a building block for nucleic acid synthesis or as a substrate for enzymes that utilize adenosine (B11128) triphosphate (ATP).
Impact on DNA Polymerase Substrate Recognition (Indirectly via Comparison)
Because this compound cannot be converted to a 5'-triphosphate, it cannot act as a direct substrate for DNA polymerases. However, by comparing it to structurally related analogs that can be activated, its potential mechanism of action can be understood in a broader context. The most relevant comparators are the 2',3'-dideoxynucleosides.
The classic example of a nucleoside analog impacting DNA synthesis is the 2',3'-dideoxynucleoside triphosphate (ddNTP). sigmaaldrich.com These analogs, including 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP), are the cornerstone of the Sanger DNA sequencing method. sigmaaldrich.comscbt.com The mechanism of action relies on the absence of a hydroxyl group at the 3' position of the sugar ring. scbt.comsigmaaldrich.com
DNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP) and the 3'-hydroxyl group of the last nucleotide in the growing DNA strand. scbt.com When a DNA polymerase incorporates a ddNTP into the nascent chain, further elongation is halted. sigmaaldrich.com The ddNTP lacks the 3'-hydroxyl group necessary for the nucleophilic attack on the incoming dNTP, preventing the formation of the next phosphodiester bond. scbt.com This event results in the termination of DNA synthesis. sigmaaldrich.comsigmaaldrich.com This principle demonstrates how a subtle modification to the sugar moiety of a nucleoside can transform it from a building block into a potent inhibitor of a fundamental biological process.
| Adenosine Analog | 2'-OH | 3'-OH | 5'-OH | Can be Triphosphorylated? | Function in DNA Synthesis |
| Adenosine | Present | Present | Present | Yes (forms ATP) | Substrate for RNA Polymerase |
| 2'-Deoxyadenosine (B1664071) | Absent | Present | Present | Yes (forms dATP) | Substrate for DNA Polymerase |
| 2',3'-Dideoxyadenosine | Absent | Absent | Present | Yes (forms ddATP) | Chain Terminator |
| This compound | Absent | Absent | Absent | No | Inactive as a polymerase substrate |
Modulation of Biochemical Pathways by Deoxynucleoside Analogs
Deoxynucleoside analogs function as antimetabolites, interfering with normal metabolic processes by mimicking endogenous molecules. medchemexpress.com Their primary mechanism often involves the disruption of nucleic acid synthesis, which is fundamental to their use in anticancer and antiviral therapies. medchemexpress.comnih.gov Once converted to their active triphosphate forms, these analogs can act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA chain. medchemexpress.com
Incorporation of an analog can stall replication forks and lead to chain termination, as seen with ddNTPs. medchemexpress.com These events can activate DNA damage sensors, which in turn stimulate DNA repair pathways, halt cell cycle progression, and ultimately trigger apoptosis (programmed cell death). medchemexpress.com Furthermore, nucleoside analogs can modulate the activity of enzymes involved in nucleotide metabolism, creating an imbalance in the cellular pool of natural deoxynucleoside triphosphates (dNTPs), which can further enhance their cytotoxic effects. medchemexpress.com
Cellular Studies on Proliferation and Cytopathic Effect in Research Models
Deoxyadenosine (B7792050) analogs are a class of compounds known for their cytotoxic and antiviral properties. nih.gov Their effects on cell proliferation are often linked to their ability to interfere with DNA synthesis and repair mechanisms, leading to the induction of apoptosis (programmed cell death). cuni.cznih.govashpublications.org For instance, some deoxyadenosine analogs, after being phosphorylated within the cell, can be incorporated into DNA, causing chain termination and triggering cell death pathways. cuni.cz Others can disrupt mitochondrial function, another pathway leading to apoptosis. nih.govashpublications.org
The cytopathic effect refers to the structural changes in host cells that are caused by viral invasion. The inhibition of this effect is a common measure of a compound's antiviral activity. While there is no specific data for this compound, research on other nucleoside analogs has demonstrated their capacity to inhibit viral replication and thus reduce or prevent the cytopathic effects of various viruses.
Given the structural similarity of this compound to other biologically active nucleoside analogs, it is plausible that it may exhibit effects on cell proliferation and possess antiviral properties. However, without direct experimental evidence, any such potential remains speculative. Further research, including in vitro cellular assays and in vivo research models, would be necessary to determine the specific biological activities of this compound.
Table 1: Summary of Research Findings on Related Deoxyadenosine Analogs
| Analog | Observed Effect | Research Model | Potential Implication for this compound |
| Deoxyadenosine | Induces apoptosis in non-dividing lymphocytes. nih.gov | Human peripheral blood lymphocytes | Potential for cytotoxicity in specific cell types. |
| 2-chloro-2'-deoxyadenosine (Cladribine) | Disrupts mitochondrial integrity, leading to apoptosis. nih.govashpublications.org | Chronic lymphocytic leukemia (B-CLL) cells | Possible mechanism of action involving mitochondrial pathways. |
| 2-chloro-2'-ara-fluorodeoxyadenosine (Clofarabine) | Disrupts mitochondrial integrity, leading to apoptosis. nih.govashpublications.org | Chronic lymphocytic leukemia (B-CLL) cells | Similar potential for mitochondrial-mediated cell death. |
Research Methodologies and Techniques Employed in 2 ,3 ,5 Trideoxyadenosine Studies
Chemical Synthesis and Purification Methods
The chemical synthesis of 2',3',5'-Trideoxyadenosine has been achieved through multi-step processes starting from more common nucleosides. A notable route involves the modification of 2'-deoxyadenosine (B1664071). This process begins with the tosylation of the 3' and 5' hydroxyl groups, creating 3',5'-di-O-tosyl-2'-deoxyadenosine. This intermediate is then reacted with ethanethiol to yield a 3',5'-diethylthio derivative. The final step in this synthesis is the desulfurization of this derivative using Raney nickel, which removes the sulfur-containing groups and replaces them with hydrogen atoms, yielding this compound acs.org.
Purification of the final compound and its intermediates is critical for ensuring the accuracy of subsequent biological and structural studies. A standard and effective method for purifying nucleoside analogs is flash column chromatography using silica gel doi.org. This technique separates the desired compound from unreacted starting materials and byproducts based on differential adsorption to the silica stationary phase. The purity of the collected fractions is typically assessed by thin-layer chromatography before the solvent is evaporated to yield the pure compound doi.org.
Spectroscopic Techniques for Structural Elucidation
The definitive confirmation of the chemical structure of this compound and related nucleoside analogs relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis.
¹H NMR (Proton NMR) is used to identify the hydrogen atoms within the molecule, providing information about their chemical environment, proximity to other atoms, and stereochemical arrangement.
¹³C NMR (Carbon-13 NMR) is employed to detect the carbon skeleton of the molecule, confirming the number and types of carbon atoms present doi.org.
For more complex structural problems, especially in the solid state, advanced NMR techniques may be employed. Proton-detected heteronuclear single quantum correlation (HSQC) spectroscopy, for instance, can provide detailed correlation data between protons and directly bonded carbons, offering significant sensitivity enhancement and resolving structural details that might be ambiguous in simpler one-dimensional spectra nih.gov. These methods are crucial for verifying that the chemical synthesis has produced the correct molecular structure and for studying phenomena such as protonation states at different positions on the purine (B94841) ring.
In Vitro Cellular Assays for Biological Activity Evaluation
To understand the biological effects of this compound, researchers utilize a variety of in vitro assays based on cultured cells. These assays are fundamental for determining the compound's potential as a therapeutic agent, for instance, by assessing its antiviral or anticancer properties.
The evaluation of potential antiviral compounds requires robust and relevant cell culture models that can be productively infected by the virus of interest. The choice of cell line is crucial and often depends on the specific virus being studied. Commonly used laboratory cell lines are frequently the first models for screening antiviral compounds to block viral replication nih.gov.
Examples of cell lines used in virology research include:
Vero cells: A monkey kidney cell line widely used for its susceptibility to a broad range of viruses fda.gov.
Caco-2 and Calu-3 cells: Human cell lines derived from colon and lung cancer, respectively, which are particularly useful for studying respiratory viruses as they can express key viral entry receptors like ACE2 and TMPRSS2 nih.gov.
MRC-5 cells: A human diploid cell line derived from fetal lung tissue, often included in panels for safety testing and viral detection fda.gov.
More advanced, three-dimensional (3D) cell culture models, such as spheroids or organoids, are also being used to better mimic the complex microenvironment of tissues in vivo, providing a more physiologically relevant system for evaluating antiviral drug efficacy nih.gov.
When assessing the biological activity of a compound like this compound, it is essential to determine its effect on cell health. Cell viability and proliferation assays measure the number of healthy, metabolically active cells remaining after treatment. A variety of methods are available, each based on a different cellular function nih.gov.
| Assay Type | Principle | Examples | Readout |
| Dye Exclusion | Viable cells with intact membranes exclude polar dyes. Dead cells with compromised membranes take up the dye and are colored. | Trypan Blue, Propidium Iodide (PI) | Microscopic count of stained vs. unstained cells; Red fluorescence for PI nih.govaatbio.com. |
| Metabolic Activity | Metabolically active cells possess dehydrogenase enzymes that reduce tetrazolium salts into colored formazan products. | MTT, XTT, WST-1 | Colorimetric measurement of the formazan product via absorbance moleculardevices.com. |
| ATP Content | Viable cells maintain a high level of ATP. The amount of ATP is proportional to the number of living cells. | CellTiter-Glo® | Luminescence generated by firefly luciferase using cellular ATP to oxidize D-Luciferin moleculardevices.comrevvity.com. |
| DNA Synthesis | Proliferating cells actively synthesize new DNA. The incorporation of a labeled nucleoside analog into new DNA is measured. | EdU (5-ethynyl-2'-deoxyuridine) incorporation | Fluorescence detection of EdU using click chemistry . |
These assays are critical for distinguishing between a desired specific activity (e.g., antiviral effect) and general cytotoxicity.
Biochemical Assays for Enzyme Inhibition Kinetics
To elucidate the specific molecular mechanism of action of this compound, biochemical assays are performed. These cell-free assays measure the direct interaction of the compound with purified enzymes. As a nucleoside analog, this compound is a candidate for inhibiting enzymes involved in nucleic acid synthesis, such as DNA polymerases or reverse transcriptases acs.org. Biochemical assays allow researchers to quantify the inhibitory potency of the compound against a specific enzyme target nih.govnih.gov. These assays often use a substrate that produces a detectable signal (e.g., color or fluorescence) upon enzymatic action, allowing the reaction rate to be monitored protocols.io.
Enzyme inhibition kinetics provide quantitative data on how an inhibitor affects an enzyme's function. The key parameters analyzed are the Michaelis-Menten constant (Kₘ), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vₘₐₓ), which indicates the enzyme's maximum catalytic rate khanacademy.orgnih.gov.
By measuring the enzyme's activity at various substrate concentrations, both in the absence and presence of the inhibitor, a detailed picture of the inhibition mechanism can be formed. The data is often visualized using Michaelis-Menten or Lineweaver-Burk plots khanacademy.org.
| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |
| Competitive | Inhibitor binds to the active site, directly competing with the substrate. | Increases (apparent Kₘ) | Unchanged |
| Non-competitive | Inhibitor binds to an allosteric (non-active) site, affecting catalysis but not substrate binding. | Unchanged | Decreases |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. | Decreases | Decreases |
Table data sourced from khanacademy.orgyoutube.com.
These kinetic studies are fundamental to understanding how this compound works at a molecular level, providing insights into its binding affinity for the target enzyme and its efficiency as an inhibitor, which are critical for drug development.
Molecular Biology Techniques for Pathway Analysis
Understanding the biological pathways affected by this compound is crucial for determining its mechanism of action. Researchers employ various molecular biology techniques to analyze how the compound interferes with viral replication and cellular processes.
A primary strategy in antiviral research is to determine whether a compound inhibits the synthesis of viral components within host cells. Immunofluorescence and blot hybridization are two fundamental techniques used for this purpose.
Immunofluorescence: This technique is a powerful tool for visualizing the presence and subcellular localization of specific viral proteins in infected cells. The process involves fixing cells, permeabilizing their membranes, and then using fluorescently labeled antibodies that specifically bind to viral antigens nih.govuzh.ch.
In a typical immunofluorescence assay to study the effects of a compound like this compound, cells would be infected with a virus and then treated with the compound. At various time points, the cells are fixed and incubated with a primary antibody that targets a specific viral protein, such as a capsid or envelope protein. A secondary antibody, conjugated to a fluorophore, is then used to bind to the primary antibody, generating a fluorescent signal that can be detected by microscopy uzh.ch. A reduction in the fluorescent signal in treated cells compared to untreated controls would indicate that the compound inhibits the expression or accumulation of the targeted viral protein researchgate.net. This method can also help identify the specific stage of the viral life cycle that is disrupted.
Blot Hybridization: Blot hybridization techniques are used to detect specific viral nucleic acid sequences (DNA or RNA) in a complex mixture. While newer methods have been developed, the principles of hybridization remain central to molecular detection. The general workflow involves immobilizing nucleic acids extracted from cells onto a solid support, such as a nitrocellulose membrane. A labeled nucleic acid probe, which is complementary to the target viral sequence, is then incubated with the membrane. If the target sequence is present, the probe will hybridize (bind) to it, and the label (e.g., radioactive or fluorescent) allows for detection nih.govnih.gov.
In the context of evaluating an antiviral compound, researchers would extract total nucleic acids from virus-infected cells that have been treated with this compound. These extracts are then subjected to a blot hybridization analysis using a probe specific to the viral genome. A decrease in the hybridization signal in samples from treated cells would suggest that the compound interferes with viral nucleic acid replication or stability.
| Technique | Target Molecule | Principle | Application in Antiviral Studies |
| Immunofluorescence | Viral Proteins | Uses fluorescently labeled antibodies to bind to specific viral antigens within fixed and permeabilized cells nih.govuzh.ch. | Visualization and quantification of viral protein expression; determination of subcellular protein localization researchgate.net. |
| Blot Hybridization | Viral Nucleic Acids (DNA/RNA) | A labeled, single-stranded nucleic acid probe binds to its complementary sequence immobilized on a membrane nih.govnih.gov. | Detection and quantification of viral genomes or transcripts to assess the inhibition of viral replication. |
Computational and In Silico Approaches in Analog Design
While experimental techniques are vital, computational methods play an increasingly important role in modern drug discovery and development. In silico approaches allow for the rational design of novel analogs of lead compounds like this compound, aiming to improve their efficacy, selectivity, and pharmacokinetic properties. These methods can significantly reduce the time and cost associated with synthesizing and screening new chemical entities.
The process often begins with a structure-based drug design approach, where the three-dimensional structure of a biological target, such as a viral enzyme, is used to guide the design of inhibitors. Techniques like molecular docking are employed to predict the binding affinity and orientation of a potential drug molecule within the active site of the target protein nih.govekb.eg.
Molecular dynamics (MD) simulations can further refine these predictions by simulating the movements of the protein and the ligand over time, providing insights into the stability of the interaction. Another key computational tool is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models can be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active nih.gov.
For the design of analogs of this compound, researchers might start by docking the parent molecule into the active site of a target viral polymerase. By analyzing the binding mode, they can identify opportunities for chemical modifications that could enhance binding affinity or specificity. For example, adding or modifying functional groups could create new hydrogen bonds or hydrophobic interactions with the protein. In silico tools can then be used to predict the properties of these virtual analogs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, helping to prioritize the most promising candidates for chemical synthesis and subsequent biological testing ekb.eg.
| Computational Technique | Description | Application in Analog Design |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity nih.gov. | To screen virtual libraries of analogs and predict their binding modes to a target protein. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time to assess the stability of a ligand-protein complex nih.gov. | To validate docking results and understand the dynamic interactions between an analog and its target. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity nih.gov. | To search for novel molecular scaffolds that match the key features of an active compound. |
| In Silico ADME Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule ekb.eg. | To evaluate the drug-likeness of designed analogs and prioritize candidates for synthesis. |
Future Research Directions and Theoretical Applications of 2 ,3 ,5 Trideoxyadenosine Studies
Informing the Design of Novel Nucleoside Analogs
The structural simplicity of 2',3',5'-Trideoxyadenosine makes it an important reference compound in the rational design of new and more effective nucleoside analogs. By understanding how the absence of hydroxyl groups at the 2', 3', and 5' positions affects biological activity, researchers can make more informed decisions in the design of next-generation therapeutics.
Rational Design Based on Structure-Activity Principles
The development of novel nucleoside analogs is often guided by structure-activity relationship (SAR) studies, which seek to correlate a molecule's three-dimensional structure with its biological activity. While specific SAR studies on this compound are not extensively documented in publicly available research, the principles of rational design using similar nucleoside scaffolds are well-established. For instance, the design of selective agonists for adenosine (B11128) receptors often involves modifications at various positions of the purine (B94841) ring and the sugar moiety. Structure-based design, aided by computational modeling and X-ray crystallography of target proteins, allows for the prediction of how specific structural changes will affect binding affinity and efficacy. This approach has been successfully used to develop potent and selective ligands for various G protein-coupled receptors, including adenosine receptors.
The core structure of a nucleoside can be systematically modified to enhance its therapeutic properties. Key modifications often involve the sugar moiety, the nucleobase, and the 5'-position. The table below illustrates common modification strategies and their rationales in the context of nucleoside analog design.
| Modification Site | Rationale for Modification | Potential Outcome |
| Sugar Moiety | Altering conformation and metabolic stability. | Enhanced binding affinity, increased resistance to enzymatic degradation. |
| Nucleobase | Modulating hydrogen bonding and stacking interactions with the target protein. | Improved selectivity and potency. |
| 5'-Position | Introducing functional groups to interact with specific receptor subpockets. | Enhanced affinity and potential for prodrug strategies. |
Exploration of 5'-Modifications for Improved Therapeutic Potential (Mechanistic)
While detailed mechanistic studies on 5'-modifications of this compound are limited, research on related 5'-deoxy-adenosine derivatives provides valuable insights. Modifications at the 5'-position can significantly impact the mechanism of action and therapeutic potential of nucleoside analogs. For example, the introduction of different functional groups at the 5'-position of adenosine derivatives has been explored to develop selective ligands for adenosine receptors. These modifications can influence the molecule's ability to be phosphorylated by cellular kinases, a critical step for the activation of many antiviral and anticancer nucleoside analogs. In cases where 5'-phosphorylation is not required, modifications at this position can be used to probe interactions with the target protein or to attach reporter groups.
For instance, the synthesis of 5'-deoxy-5'-(N-methylcarbamoyl)amino-N(6)-(N-phenylcarbamoyl)adenosine derivatives has been investigated, with some compounds showing affinity for bone morphogenetic protein receptor 1b (BMPR1b) nih.gov. These studies suggest that the 5'-substituent can play a crucial role in receptor binding and may serve as a handle for further chemical elaboration.
Elucidating Fundamental Biochemical Processes
Due to its modified sugar ring, this compound can be a useful tool for studying biochemical pathways where natural nucleosides are substrates. By observing how this analog interacts with enzymes involved in processes like purine metabolism, researchers can gain a deeper understanding of enzyme specificity and reaction mechanisms. The absence of hydroxyl groups prevents the formation of key intermediates, effectively acting as a metabolic roadblock that can help to identify and characterize specific enzymatic steps. For example, in the study of purine metabolism, which is crucial for cellular energy and signaling, analogs can help to dissect the complex network of synthesis and degradation pathways nih.govlecturio.comresearchgate.net.
Development of Research Probes for Enzymatic Studies
The unique structure of this compound makes it a candidate for development into specialized research probes for studying enzyme function. By attaching fluorescent tags, affinity labels, or photo-crosslinkers to the this compound scaffold, scientists can create molecules that report on enzyme activity, map active sites, or trap enzyme-substrate complexes. Such probes are invaluable for elucidating the mechanisms of enzymes that recognize adenosine or its derivatives. While specific examples of this compound-based probes are not yet prevalent in the literature, the principles of probe design using other nucleoside analogs are well-established and could be readily applied. For instance, cyclonucleosides, which are rigid analogs of nucleosides, have been used as molecular probes to investigate enzymatic reactions nih.gov.
Analog Development in Chemical Biology
In the field of chemical biology, there is a continuous need for novel molecular tools to dissect and control biological processes. The development of analogs based on the this compound structure can provide chemical biologists with new instruments to study cellular signaling, gene expression, and other fundamental processes. These analogs could be designed to have specific properties, such as conditional activation, targeted delivery, or the ability to report on their local environment. The synthesis of nucleoside and nucleotide analogs with diverse scaffolds has been a cornerstone of chemical biology, leading to the discovery of potent therapeutics and powerful research tools mdpi.com. The exploration of the chemical space around this compound is a promising avenue for the creation of next-generation chemical biology probes and modulators.
常见问题
Q. What are the established synthetic routes for 2',3',5'-trideoxyadenosine, and what key intermediates are involved?
The synthesis of this compound typically begins with 2'-deoxyadenosine. Robins et al. (1966) described a multi-step protocol involving:
- Corey-Winter elimination to remove the 2',3'-hydroxyl groups via thionocarbonate intermediates .
- Catalytic hydrogenation at 5'-position using Pd/C under controlled pressure to avoid glycosyl cleavage .
Key intermediates include 5'-chloro-5'-deoxyadenosine and 2',3'-O-thionocarbonate derivatives. Methodological challenges include optimizing hydrogenation conditions to minimize side reactions (e.g., glycosidic bond cleavage) .
Q. How is this compound characterized spectroscopically?
- NMR : H and C NMR confirm deoxygenation at 2',3',5' positions. Absence of hydroxyl proton signals (δ 4.5–5.5 ppm) and specific coupling constants (e.g., for furanose conformation) are critical .
- ESI-MS : Molecular ion peaks ([M+H]) validate molecular weight (e.g., CHNO, MW 235.25) .
Q. What role does this compound play in DNA sequencing methodologies?
As a chain-terminating inhibitor, it lacks 3'-OH, preventing phosphodiester bond formation in Sanger sequencing. Its structural rigidity (due to deoxygenation) enhances incorporation efficiency by DNA polymerases compared to arabinonucleoside analogues .
Advanced Research Questions
Q. How do structural modifications (e.g., unsaturated bonds) impact the optical and biological activity of this compound analogues?
- Optical Rotatory Dispersion (ORD) : Unsaturated derivatives (e.g., 2',3'-didehydroadenosine) exhibit amplified Cotton effects (e.g., +13,000 amplitude) compared to saturated forms (-2200), correlating with π-electron delocalization in the furanose ring .
- Biological Activity : 2',3'-Unsaturation enhances antiviral potency by stabilizing the sugar puckering (C3'-endo conformation), improving binding to viral reverse transcriptases .
Q. What methodological strategies resolve contradictions in hydrogenation outcomes during synthesis?
Contradictions arise from competing glycosyl cleavage vs. 5'-deoxygenation during hydrogenation:
- Pressure Optimization : Atmospheric pressure favors dechlorination, while higher pressures (>1 atm) induce glycosidic bond cleavage. Use of NaSO as a reducing agent avoids this .
- Protection Strategies : Transient protection of 6-N-benzoyl groups stabilizes intermediates, reducing side reactions (e.g., 80% yield for 5-chloro-2,3,5-trideoxyadenosine) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacokinetics?
- 5'-Modifications : Azido (6b) or amino (6c) substitutions improve cellular uptake. For example, 5'-azido derivatives are precursors for click chemistry-based prodrugs .
- Sugar Puckering : C2'-endo vs. C3'-endo conformations (analyzed via H NMR coupling constants) influence membrane permeability and metabolic stability .
Methodological Challenges
Q. How to address instability of this compound during analytical assays?
- Storage : Lyophilize under argon at -80°C to prevent oxidation.
- Chromatography : Use reverse-phase HPLC with 0.1% formic acid in mobile phase to enhance peak symmetry and reduce degradation .
Q. What computational methods predict the conformational dynamics of this compound in solution?
- MD Simulations : AMBER forcefields model furanose ring puckering (C2'-endo vs. C3'-endo) and correlate with NMR -coupling constants .
- DFT Calculations : Predict electronic effects of substituents (e.g., 5'-azido) on nucleophilic reactivity .
Data Contradictions and Resolution
Q. Why do different studies report conflicting yields for catalytic hydrogenation of 5'-chloro intermediates?
Discrepancies arise from:
- Catalyst Loading : Pd/C ratios >10% increase cleavage rates.
- Solvent Effects : THF stabilizes intermediates better than MeOH, reducing side reactions .
Methodological standardization (e.g., 5% Pd/C in THF at 25°C) resolves these issues .
Emerging Applications
Q. Can this compound serve as a scaffold for prodrug development in antiviral therapies?
- Prodrug Design : Phosphoramidite derivatives (e.g., compound 2 in ) enable solid-phase synthesis of oligonucleotide conjugates with enhanced nuclease resistance .
- Targeted Delivery : 5'-Amino derivatives (6c) facilitate conjugation to lipid nanoparticles for liver-specific delivery .
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